![molecular formula C7H17NO B15325347 3-[(Butan-2-yl)oxy]propan-1-amine CAS No. 113264-12-3](/img/structure/B15325347.png)
3-[(Butan-2-yl)oxy]propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Butan-2-yl)oxy]propan-1-amine is an organic compound with a unique structure that combines an amine group with an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Butan-2-yl)oxy]propan-1-amine can be achieved through several methods. One common approach involves the reaction of 3-chloropropan-1-amine with butan-2-ol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the butan-2-yloxy group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[(Butan-2-yl)oxy]propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The ether linkage can participate in substitution reactions, where the butan-2-yloxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro compounds or oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of azides or thiol derivatives.
Scientific Research Applications
3-[(Butan-2-yl)oxy]propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its amine functionality.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-[(Butan-2-yl)oxy]propan-1-amine involves its interaction with molecular targets through its amine group. The compound can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The ether linkage may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
3-[(Pent-2-yl)oxy]propan-1-amine: Similar structure with a pentyl group instead of a butyl group.
3-[(Hexan-2-yl)oxy]propan-1-amine: Contains a hexyl group, offering different steric and electronic properties.
3-[(Methyl)oxy]propan-1-amine: A simpler analog with a methyl group.
Uniqueness
3-[(Butan-2-yl)oxy]propan-1-amine is unique due to its specific combination of an amine group and an ether linkage with a butyl substituent
Properties
CAS No. |
113264-12-3 |
|---|---|
Molecular Formula |
C7H17NO |
Molecular Weight |
131.22 g/mol |
IUPAC Name |
3-butan-2-yloxypropan-1-amine |
InChI |
InChI=1S/C7H17NO/c1-3-7(2)9-6-4-5-8/h7H,3-6,8H2,1-2H3 |
InChI Key |
WXJLPCYHBGBNQO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



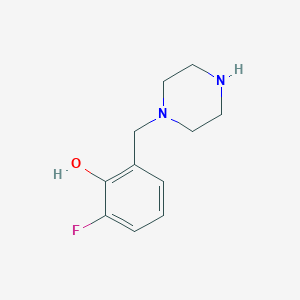
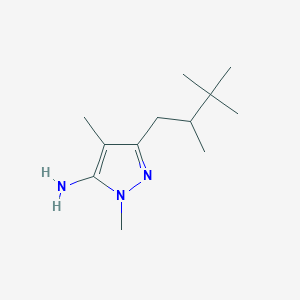
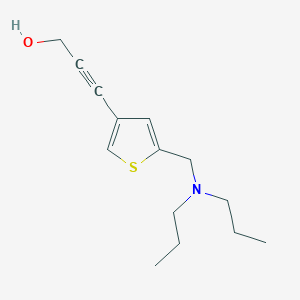
![1-{[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidine](/img/structure/B15325299.png)
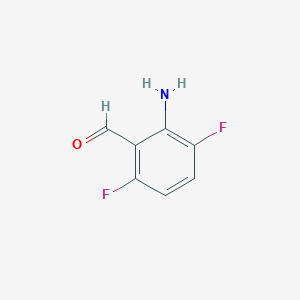
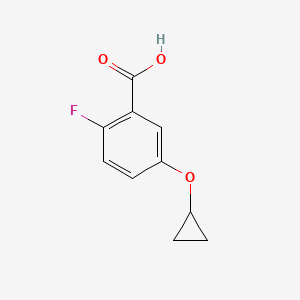

![2',4,4',6'-Tetramethyl-[1,1'-biphenyl]-3-amine](/img/structure/B15325320.png)

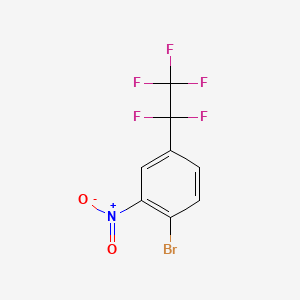
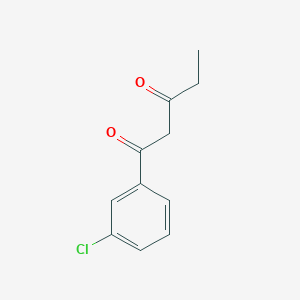
![2-methyl-3H,4H,5H-pyrido[3,4-b][1,4]diazepin-4-one](/img/structure/B15325334.png)

